Mca-pro-leu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

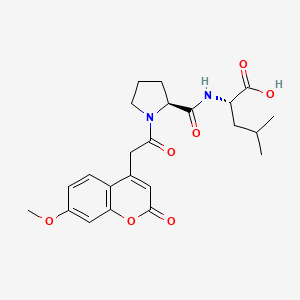

“Mca-Pro-Leu-OH” is a standard compound used for enzyme assays involving Mca-containing FRET substrates . It is also known as “MMP-2/MMP-7 Substrate Control, Fluorogenic” and is excited at 328 nm, emitting at 393 nm .

Molecular Structure Analysis

“Mca-Pro-Leu-OH” has a molecular weight of 444.48 and a chemical formula of C23H28N2O7 . The exact mass is 444.19000 .

Chemical Reactions Analysis

“Mca-Pro-Leu-OH” is used in enzyme assays involving Mca-containing FRET substrates . It has been used as a building block in the synthesis of Mca-PLGL-Dpa-AR-NH2, a fluorogenic substrate for matrix metalloproteinases .

Physical And Chemical Properties Analysis

“Mca-Pro-Leu-OH” has a molecular weight of 444.48 and a chemical formula of C23H28N2O7 . It is stored at temperatures below -15°C .

科学的研究の応用

Enzyme Assays

Mca-Pro-Leu-OH is a standard compound used in enzyme assays involving Mca-containing FRET substrates . It is specifically used as a substrate control for MMP-2 and MMP-7 . The compound exhibits fluorescence with excitation at 328 nm and emission at 393 nm .

Fluorogenic Peptide Synthesis

Mca-Pro-Leu-OH has been used as a building block in the synthesis of Mca-PLGL-Dpa-AR-NH2 . This fluorogenic substrate is used for matrix metalloproteinase-2 (MMP-2) and MMP-7 .

Cell Proliferation Studies

Research involving rat mesangial cells has utilized Mca-Pro-Leu-OH . In these studies, the compound was used in conjunction with a matrix metalloproteinase inhibitor to study the inhibition of 72-kD type IV collagenase (MMP-2) and cell proliferation .

Sensitive Continuous Assays

Mca-Pro-Leu-OH has been used in the development of a novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases .

作用機序

Target of Action

Mca-Pro-Leu-OH is primarily used as a substrate for Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-7 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is important in physiological processes such as embryogenesis, tissue remodeling, and wound healing .

Mode of Action

Mca-Pro-Leu-OH interacts with its target enzymes (MMP-2 and MMP-7) by binding to their active sites. This interaction results in the cleavage of the substrate, leading to a change in its fluorescence properties . The compound contains a fluorophore (Mca) and a quencher, and upon cleavage by the enzyme, the fluorescence of Mca is recovered and can be detected .

Biochemical Pathways

The primary biochemical pathway affected by Mca-Pro-Leu-OH involves the activity of MMPs. By serving as a substrate for these enzymes, it aids in the study of their function and regulation. The downstream effects of this interaction can influence various physiological processes, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Result of Action

The cleavage of Mca-Pro-Leu-OH by MMPs results in a change in its fluorescence properties, allowing the activity of these enzymes to be monitored . This can provide valuable information about the role of MMPs in various physiological and pathological processes.

Safety and Hazards

The safety data sheet for “Mca-Pro-Leu-OH” suggests that it does not pose significant hazards . In case of contact, it is recommended to wash with water and soap and rinse thoroughly .

Relevant Papers

One relevant paper discusses the use of “Mca-Pro-Leu-OH” in enzyme assays, particularly those involving matrix metalloproteinases . The paper proposes a working model for future studies of pro-MMP-26 activation, the design of inhibitors, and the identification of optimal physiological and pathological substrates of MMP-26 in vivo .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXAGDGQBGZNX-ROUUACIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746647 |

Source

|

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mca-pro-leu-OH | |

CAS RN |

140430-55-3 |

Source

|

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)